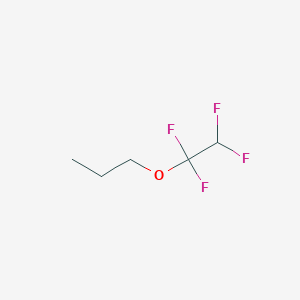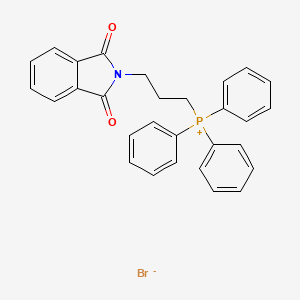
(E)-4-Chloronicotinaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-Chloronicotinaldehyde oxime is an organic compound belonging to the oxime family, characterized by the presence of a hydroxylamine group attached to a carbon-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-4-Chloronicotinaldehyde oxime can be synthesized through the condensation of 4-chloronicotinaldehyde with hydroxylamine. The reaction typically occurs in an aqueous medium and may be catalyzed by aniline or phenylenediamine derivatives to enhance the reaction rate . The general reaction scheme is as follows:
4-Chloronicotinaldehyde+Hydroxylamine→(E)-4-Chloronicotinaldehyde oxime
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure high yield and purity of the final product. Techniques such as crystallization and distillation are commonly employed.
Chemical Reactions Analysis
Types of Reactions: (E)-4-Chloronicotinaldehyde oxime undergoes various chemical reactions, including:
Oxidation: Oximes can be oxidized to nitriles using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of oximes can yield amines.
Substitution: Oximes can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: m-CPBA in ethyl acetate at room temperature.
Reduction: Sodium metal or sodium amalgam in an appropriate solvent.
Substitution: Nucleophiles such as alkyl halides or sulfonates.
Major Products:
Oxidation: Nitriles.
Reduction: Amines.
Substitution: Substituted oximes or related derivatives.
Scientific Research Applications
(E)-4-Chloronicotinaldehyde oxime has several scientific research applications:
Mechanism of Action
The mechanism of action of (E)-4-Chloronicotinaldehyde oxime involves its interaction with specific molecular targets. For instance, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates . This reactivation is achieved through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the cleavage of the phosphate group and restoration of enzyme activity .
Comparison with Similar Compounds
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime with similar applications as pralidoxime.
HI-6: A potent oxime reactivator used in nerve agent poisoning.
Uniqueness: (E)-4-Chloronicotinaldehyde oxime is unique due to its specific structural features, such as the presence of a chlorine atom on the nicotinaldehyde moiety.
Properties
CAS No. |
471909-43-0 |
|---|---|
Molecular Formula |
C6H5ClN2O |
Molecular Weight |
156.57 g/mol |
IUPAC Name |
(NZ)-N-[(4-chloropyridin-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C6H5ClN2O/c7-6-1-2-8-3-5(6)4-9-10/h1-4,10H/b9-4- |
InChI Key |
MKJYDOKLIMMJDA-WTKPLQERSA-N |
SMILES |
C1=CN=CC(=C1Cl)C=NO |
Isomeric SMILES |
C1=CN=CC(=C1Cl)/C=N\O |
Canonical SMILES |
C1=CN=CC(=C1Cl)C=NO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



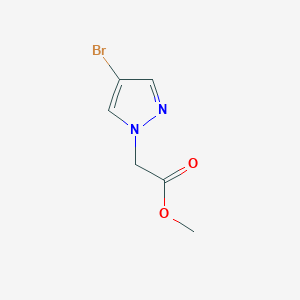

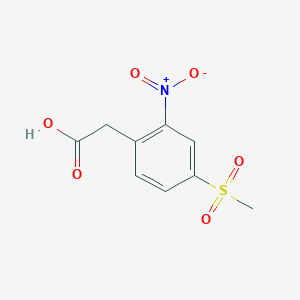
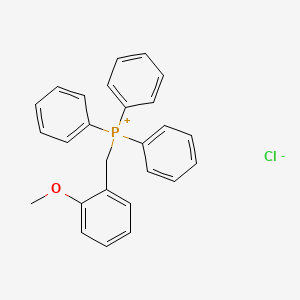

![2-Chloro-6-(methylsulfonyl)benzo[d]thiazole](/img/structure/B1370720.png)


